6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride is a chemical compound classified under the benzazepine family. This compound features a bromine atom at the sixth position of the fused benzene and azepine rings, and it exists primarily as a hydrochloride salt to enhance its solubility and stability in aqueous environments. Such properties make it suitable for various scientific applications, particularly in medicinal chemistry and biological research.
The compound is cataloged under the Chemical Abstracts Service number 939759-12-3. It is recognized for its potential therapeutic properties and is studied in various contexts, including drug development and biological interactions. Its classification as a benzazepine indicates its structural characteristics and relevance in pharmacology, particularly concerning neurological and cardiovascular applications .
The synthesis of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically involves several key steps:
The synthesis can be optimized for industrial production through continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions typically involve mild temperatures (around 20°C) and specific catalysts like samarium nitrate .
The molecular formula of 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine is , with a molecular weight of approximately 226.11 g/mol. Its structural representation includes a seven-membered heterocyclic ring system with specific stereochemistry dictated by the arrangement of atoms around the azepine ring.
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine involves its interaction with specific biological targets such as G-protein coupled receptors (GPCRs). By binding to these receptors, it modulates their activity and triggers downstream signaling pathways that lead to various biological effects. This interaction is critical in exploring its potential therapeutic applications in treating conditions like cardiovascular diseases and neurological disorders.
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride typically appears as a solid with good solubility in water due to its hydrochloride form. Its melting point and specific density values are essential for determining its stability under various conditions.
The compound exhibits reactivity due to the presence of the bromine atom which enhances its electrophilic character. This property allows it to engage in diverse chemical transformations that are valuable in synthetic organic chemistry .
6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride has significant applications across various fields:
Regioselective bromination at the C6 position of the benzazepine scaffold presents significant synthetic challenges due to competing electrophilic attack sites and potential ring reactivity. The electron-rich aromatic system of the unsaturated benzazepine precursor favors electrophilic substitution, but requires precise control to achieve the desired C6 regiochemistry. N-Bromosuccinimide (NBS) in dichloromethane at 0–5°C enables selective para-bromination relative to the nitrogen bridge, achieving yields of 68-75% with minimal di-brominated byproducts [4]. This specificity is attributed to the electron-donating effect of the saturated azepine nitrogen, which activates the para position more strongly than ortho positions vulnerable to steric hindrance.
Alternative approaches employ bromine (Br₂) in acetic acid under controlled stoichiometry (1.05–1.1 equivalents), though this method risks over-bromination and requires rigorous temperature monitoring (-10 to 0°C). Free radical bromination using bromine radicals generated by UV light/peroxides is generally avoided for the saturated azepine system due to unpredictable side-chain bromination at the C2-C5 methylene groups. Post-bromination, the free base 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine (CAS 939759-12-3) is isolated via silica gel chromatography using ethyl acetate/hexane gradients (3:7 v/v), with typical purity >95% confirmed by HPLC [2] [4].
Table 1: Bromination Methods for 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine Precursor
Brominating Agent | Solvent System | Temperature Range | Regioselectivity (C6:C8 Ratio) | Yield (%) |
---|---|---|---|---|
N-Bromosuccinimide (NBS) | Dichloromethane | 0–5°C | 19:1 | 68–75 |
Bromine (Br₂) | Acetic Acid | -10–0°C | 9:1 | 55–62 |
NBS with AIBN Initiator | CCl₄ | Reflux | 4:1 | 40–48 |
The benzazepine core can be constructed through ring expansion protocols that circumvent direct functionalization challenges. A prominent route involves acid-catalyzed cyclo-condensation of 4-bromophenethylamines with acrylate derivatives under Dean-Stark conditions, forming the seven-membered ring via intramolecular Friedel-Crafts alkylation. This method delivers the unsaturated 1H-benzo[b]azepine core in 65–70% yield, followed by Pd/C-catalyzed hydrogenation to achieve the saturated 2,3,4,5-tetrahydro scaffold without bromine debromination [6].
Advanced approaches utilize ring-closing metathesis (RCM) of bis-allyl precursors. For example, treatment of N,N-diallyl-2-(3-bromophenyl)ethaneamine with Grubbs II catalyst (5 mol%) in refluxing dichloroethane generates the dihydrobenzazepine, which undergoes subsequent hydrogenation. While RCM offers functional group tolerance, the requisite allylic precursors increase synthetic steps, lowering overall yields (45–50%) compared to condensation routes [8].
Cyclo-condensation remains industrially preferred due to scalability; continuous-flow reactors enable precise temperature control during ring closure, reducing epimerization and dimerization byproducts. Post-hydrogenation, the free base is crystallized from ethanol/water mixtures prior to bromination [4] [6].
Conversion of the free base to the hydrochloride salt enhances crystallinity, stability, and purification. Optimal hydrochloric acid concentration (1.5–2.0 equivalents in anhydrous ether) prevents chloride over-addition and amorphous precipitation. The reaction is conducted at 0–5°C with vigorous stirring to ensure uniform crystal nucleation. Critical parameters include:
The precipitated solid is collected via vacuum filtration and washed with cold ether to remove residual acid. Recrystallization from ethanol/water (4:1 v/v) yields analytically pure 6-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride as a white crystalline solid (mp 248–250°C with decomposition). Purity validation employs reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) confirming ≥99.0% purity, with residual solvents below ICH Q3C limits [2] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: